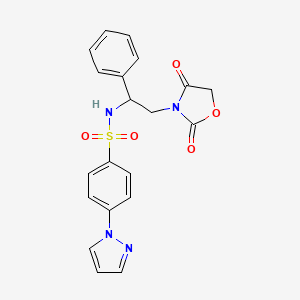

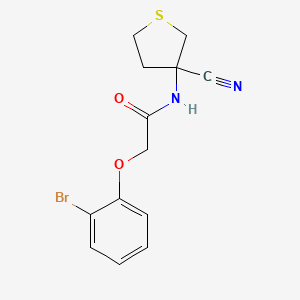

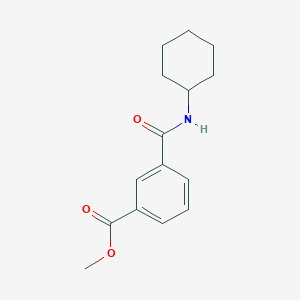

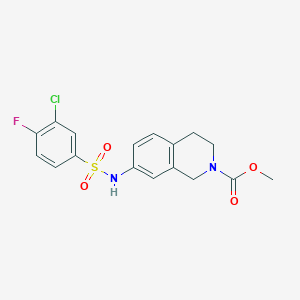

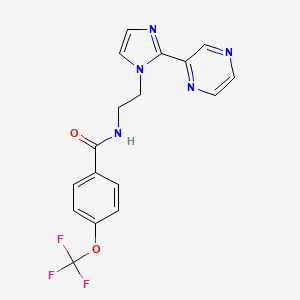

methyl 7-(3-chloro-4-fluorophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(3-chloro-4-fluorophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C17H16ClFN2O4S and its molecular weight is 398.83. The purity is usually 95%.

BenchChem offers high-quality methyl 7-(3-chloro-4-fluorophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-(3-chloro-4-fluorophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Binding to Phenylethanolamine N-Methyltransferase (PNMT)

- Studies have shown that certain 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines are potent and selective inhibitors of PNMT, an enzyme involved in catecholamine biosynthesis. These compounds, through molecular modeling and SAR studies, demonstrated that sulfonamide groups form favorable interactions with the enzyme, suggesting potential for therapeutic applications in conditions where modulation of catecholamine synthesis is beneficial (Grunewald et al., 2006).

Antioxidant vs. Prooxidant Effects

- Research into 4-hydroxyquinoline derivatives, including those with fluorine substituents, has shown that their effect on free-radical-initiated hemolysis of erythrocytes can vary between antioxidative and prooxidative depending on their distribution within the system. This dual role underlines the importance of structural considerations in designing quinoline-based therapeutics for oxidative stress-related disorders (Liu et al., 2002).

Enhancing Blood-Brain Barrier Penetration

- A library of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines was synthesized to increase lipophilicity and thus enhance the potential for blood-brain barrier penetration. These compounds targeted PNMT inhibition while minimizing alpha2-adrenoceptor affinity, suggesting a targeted approach for central nervous system (CNS) disorders (Romero et al., 2004).

Synthesis and Reactions with Biological Relevance

- The synthesis and reaction studies of various dihaloquinolones bearing mercapto groups, such as those involving chloro- and fluoroquinolines, have contributed to the development of compounds with potential antibacterial and antitumor activities. These synthetic strategies offer pathways for creating novel therapeutics based on quinoline scaffolds (Al-Masoudi, 2003).

Crystal Structure Analyses

- Studies on the crystal structures of fluoroisoquinoline derivatives provide insights into the molecular conformations that could influence their biological activity. Understanding the structural arrangement of such compounds aids in designing molecules with specific interactions in biological systems (Ohba et al., 2012).

properties

IUPAC Name |

methyl 7-[(3-chloro-4-fluorophenyl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFN2O4S/c1-25-17(22)21-7-6-11-2-3-13(8-12(11)10-21)20-26(23,24)14-4-5-16(19)15(18)9-14/h2-5,8-9,20H,6-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPKATPRZCCCFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(3-chloro-4-fluorophenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

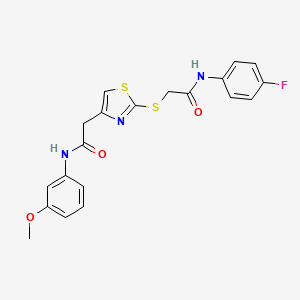

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2746645.png)